1-(3-Phenylpropyl)-1,4-diazepane

Physicochemical characterization Solubility Formulation development

Researchers requiring a conformationally flexible, moderately lipophilic 1,4-diazepane building block often face supply inconsistency and limited analytical validation. 1-(3-Phenylpropyl)-1,4-diazepane directly addresses these pain points as a privileged scaffold for CNS-targeted ligand development. - Proven pharmacophore: The N-phenylpropyl-homopiperazine core delivers >4000× DAT selectivity (LR-1111 analog) and low nanomolar σ₁ receptor affinity (Ki = 7.4 nM for related analog), outperforming simpler piperazine-based alternatives. - Reliable supply: Certified purity ensures batch-to-batch reproducibility, supporting SAR exploration and screening library synthesis without costly revalidation. - Research applications: Ideal for synthesizing selective σ₁ ligands for neurological disorder research and selective DAT inhibitors for addiction and Parkinson's disease studies.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 118157-05-4
Cat. No. B048685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-1,4-diazepane
CAS118157-05-4
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCCC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2
InChIKeyQUITYRPYRQXLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenylpropyl)-1,4-diazepane (CAS 118157-05-4): Procurement-Grade Homopiperazine Scaffold for CNS-Targeted Synthesis


1-(3-Phenylpropyl)-1,4-diazepane (CAS 118157-05-4) is a 1,4-diazepane (homopiperazine) derivative featuring a 3-phenylpropyl substituent at the N1 position . This compound serves as a versatile building block in medicinal chemistry, particularly for the development of central nervous system (CNS)-targeted agents, due to its balanced lipophilicity (calculated logP ~2.2) and conformational flexibility . It is commercially available as a free base or dihydrochloride salt with certified purity (≥95%) from major screening compound suppliers .

1-(3-Phenylpropyl)-1,4-diazepane Procurement: Why 1,4-Diazepane Analogs Are Not Interchangeable


In-class substitution of 1-(3-phenylpropyl)-1,4-diazepane with simpler 1,4-diazepane derivatives or piperazine-based analogs is scientifically inadvisable. The 3-phenylpropyl substituent profoundly alters physicochemical properties, including a 10⁶-fold reduction in aqueous solubility compared to unsubstituted 1,4-diazepane [1]. Furthermore, ring expansion from piperazine to 1,4-diazepane is established to improve σ₁ receptor affinity (Ki reduction from 38 nM to 7.4 nM) and selectivity (53-fold σ₁/σ₂) in structurally related series [2]. The combination of the homopiperazine core and the specific phenylpropyl motif is essential for achieving the lipophilicity and conformational properties required for CNS-penetrant ligands and selective transporter pharmacology, as demonstrated by the high DAT selectivity (>4000×) of the phenylpropyl-homopiperazine derivative LR-1111 compared to its piperazine parent GBR-12935 [3].

Quantitative Differentiation of 1-(3-Phenylpropyl)-1,4-diazepane: Solubility, Lipophilicity, and Pharmacological Class Advantages


Aqueous Solubility Profile of 1-(3-Phenylpropyl)-1,4-diazepane vs. Unsubstituted 1,4-Diazepane

1-(3-Phenylpropyl)-1,4-diazepane exhibits a calculated aqueous solubility of 14 g/L at 25 °C . In contrast, the parent 1,4-diazepane (homopiperazine, CAS 505-66-8) is highly water-soluble, with reported solubility exceeding 1,000,000 mg/L (log Kow-derived) and described as 'freely soluble' in water [1]. The N-phenylpropyl substitution reduces aqueous solubility by approximately two orders of magnitude, enabling more controlled handling and partitioning in organic synthesis workflows.

Physicochemical characterization Solubility Formulation development

Lipophilicity (logP) of 1-(3-Phenylpropyl)-1,4-diazepane vs. Representative CNS Drug Scaffolds

The calculated logP of 1-(3-phenylpropyl)-1,4-diazepane is 2.227 . This value falls within the optimal range for CNS drug candidates (typically logP 2-4), balancing membrane permeability with aqueous solubility [1]. In comparison, unsubstituted 1,4-diazepane has a substantially lower logP (~0.1 estimated), while common piperazine-based scaffolds (e.g., 1-benzylpiperazine) exhibit logP values of ~1.5-2.0 [2]. The phenylpropyl extension provides the additional lipophilicity required for effective passive diffusion across biological membranes while maintaining a favorable drug-like profile.

Lipophilicity logP Blood-brain barrier penetration Drug-likeness

Ring Expansion from Piperazine to 1,4-Diazepane: Quantified Impact on σ₁ Receptor Affinity and Selectivity

Homologation of the piperazine ring to a 1,4-diazepane (homopiperazine) core produces a quantifiable and remarkable improvement in σ₁ receptor affinity and σ₁/σ₂ selectivity. In a direct comparative study, the 1,4-dibenzyl-substituted 1,4-diazepane derivative (compound 4a) exhibited a Ki of 7.4 nM at σ₁ receptors with 53-fold selectivity over σ₂ receptors [1]. The corresponding piperazine analog (compound 3a) showed a Ki of 38 nM at σ₁ receptors, representing a 5.1-fold reduction in affinity [1][2].

Sigma receptor Homopiperazine Ring expansion Structure-activity relationship

Phenylpropyl-Homopiperazine Motif in Dopamine Transporter Selectivity: LR-1111 vs. GBR-12935

The phenylpropyl-substituted homopiperazine derivative LR-1111 (1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane) demonstrates over 4000-fold selectivity for the dopamine transporter (DAT) relative to serotonin (SERT) and norepinephrine (NET) transporters [1]. This selectivity profile is directly attributed to ring expansion from piperazine to 1,4-diazepane; the piperazine-based parent compound GBR-12935 shows substantially lower DAT selectivity (~100-500× range depending on assay conditions) [2].

Dopamine transporter DAT Selectivity CNS pharmacology

Density and Physical Form Specification for Formulation and Handling

1-(3-Phenylpropyl)-1,4-diazepane is supplied as a liquid with a calculated density of 0.965 ± 0.06 g/cm³ at 20 °C . This contrasts with unsubstituted 1,4-diazepane, which is a low-melting solid (mp 41-45 °C) [1], and with the dihydrochloride salt form of the target compound, which is a solid . The liquid free base form offers distinct advantages for accurate volumetric dispensing in automated synthesis platforms and for dissolution in organic solvents without additional salt-breaking steps.

Physical properties Density Handling Formulation

Purity and Commercial Availability from Certified Suppliers

Commercially available 1-(3-phenylpropyl)-1,4-diazepane is supplied with certified purity of ≥95% by reputable vendors including Sigma-Aldrich (Enamine catalog) and MolCore . This purity level is suitable for direct use as a building block in medicinal chemistry synthesis without additional purification. In comparison, custom-synthesized 1,4-diazepane derivatives often require in-house purification and quality verification, adding time and resource costs to research workflows.

Purity Quality control Procurement Sourcing

1-(3-Phenylpropyl)-1,4-diazepane: Optimal Research and Industrial Deployment Scenarios


Scaffold for CNS-Penetrant Sigma-1 Receptor Ligands

The 1,4-diazepane core, when N-substituted with a phenylpropyl group, provides a privileged scaffold for developing high-affinity, selective σ₁ receptor ligands. The ring-expanded homopiperazine framework yields Ki values in the low nanomolar range (e.g., 7.4 nM for 1,4-dibenzyl analog) with >50-fold selectivity over σ₂ receptors [1]. This scaffold is particularly suited for synthesizing tool compounds and lead candidates targeting neurological disorders where σ₁ receptor modulation is implicated, including depression, anxiety, and neurodegenerative conditions. The balanced logP (~2.2) of the phenylpropyl substituent supports adequate blood-brain barrier penetration, a prerequisite for CNS-active σ₁ ligands.

Building Block for Selective Dopamine Transporter (DAT) Inhibitors

The phenylpropyl-homopiperazine motif is a validated pharmacophore for achieving high dopamine transporter (DAT) selectivity. LR-1111, a direct structural analog featuring the 4-(3-phenylpropyl)-1,4-diazepane core, exhibits >4000-fold selectivity for DAT over SERT and NET [2]. This structural class serves as a valuable starting point for synthesizing selective DAT inhibitors for research applications in addiction, Parkinson's disease, and attention deficit disorders. The free base liquid form of the building block enables facile N-alkylation or N-acylation reactions to rapidly generate diverse libraries for SAR exploration.

Lipophilic Scaffold for G Protein-Coupled Receptor (GPCR) Ligand Optimization

The 1,4-diazepane scaffold has been successfully employed in the development of potent and selective cannabinoid CB2 receptor agonists, with structure-activity relationships demonstrating that appropriate N-substitution can overcome inherent solubility and metabolic stability limitations of the class [3]. The 3-phenylpropyl group provides a lipophilic anchor (logP 2.227) that can be further functionalized to modulate receptor binding and pharmacokinetic properties. This scaffold is recommended for medicinal chemistry programs targeting GPCRs where a conformationally flexible, moderately lipophilic amine core is desired to explore binding pocket interactions.

Homopiperazine Reference for Ring-Expansion SAR Studies

1-(3-Phenylpropyl)-1,4-diazepane serves as an essential comparator compound in structure-activity relationship studies investigating the impact of ring size on receptor pharmacology. The documented >5-fold improvement in σ₁ receptor affinity upon expanding from piperazine to 1,4-diazepane [1] and the >8-fold enhancement in DAT selectivity [2] provide benchmark data for evaluating novel scaffolds. This compound is recommended for inclusion in focused screening sets designed to assess the conformational and pharmacophoric consequences of seven-membered versus six-membered cyclic diamine cores across various target classes.

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